molecular formula C17H14N2O3 B11813325 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B11813325
M. Wt: 294.30 g/mol
InChI Key: YMNXNXUEFNORCE-UHFFFAOYSA-N
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Description

3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a benzyl group at position 3 and a cyclopropyl moiety at position 6.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

3-benzyl-6-cyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C17H14N2O3/c20-17(21)12-9-13(11-6-7-11)18-16-15(12)14(19-22-16)8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,20,21)

InChI Key

YMNXNXUEFNORCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)O)C(=NO3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing palladium catalysts and boron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The isoxazolo[5,4-b]pyridine-4-carboxylic acid scaffold allows for diverse substitutions at positions 3 and 6, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituents) Molecular Formula Molar Mass (g/mol) Key Properties (Predicted/Reported) CAS Number Sources
3-Benzyl-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (3-benzyl, 6-methyl) Not provided Not provided Higher lipophilicity due to benzyl group Not provided
3-Cyclopropyl-6-ethyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid (3-cyclopropyl, 6-ethyl) C₁₂H₁₂N₂O₃ 232.24 Moderate hydrophobicity; ethyl enhances steric bulk 1018151-12-6
3-Phenyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (3-phenyl, 6-pyridyl) C₁₈H₁₁N₃O₃ 317.30 pKa = 0.80; Density = 1.384 g/cm³; High aromaticity 1018051-37-0
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (5-chloro, 3-methyl, 6-cyclopropyl) C₁₁H₉ClN₂O₃ 256.66 Electronegative Cl enhances reactivity 54709-10-3
3-Phenyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid (3-phenyl, 6-thiophene) C₁₇H₁₁N₂O₃S 323.35 Thiophene introduces π-π stacking potential 937597-62-1

Key Findings from Comparative Analysis

Lipophilicity and Solubility: The benzyl group (3-Benzyl-6-methyl analog) increases lipophilicity compared to smaller substituents like methyl or cyclopropyl .

Acidity and Reactivity :

  • The carboxylic acid group (pKa ~0.80 in 3-Phenyl-6-pyridyl analog) suggests strong acidity, favoring salt formation for enhanced solubility .
  • Chloro-substituted analogs (e.g., 5-Chloro-6-cyclopropyl) exhibit heightened reactivity due to electron-withdrawing effects, useful in electrophilic substitutions .

Biological Implications :

  • Aromatic substituents (e.g., phenyl, pyridyl, thiophene) enhance π-π interactions with biological targets, as seen in 3-Phenyl-6-(3-pyridyl) and 3-Phenyl-6-thiophene analogs .
  • Ethyl and cyclopropyl groups (3-Cyclopropyl-6-ethyl) balance steric bulk and hydrophobicity, optimizing pharmacokinetic profiles .

Biological Activity

3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The molecular formula for 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid is C17H15N3O2C_{17}H_{15}N_{3}O_{2}. The structure features a unique isoxazole ring fused with a pyridine moiety, which is known to influence its biological properties. The compound has been cataloged under CAS No. 1263212-70-9 and exhibits a purity of 97% in commercial preparations .

Antimicrobial Activity

Research indicates that derivatives of isoxazolo[5,4-b]pyridine compounds exhibit significant antimicrobial properties. For instance, the synthesis and evaluation of various derivatives have shown promising results against bacterial strains, suggesting that modifications in the structure can enhance antimicrobial efficacy. The specific activity of 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid against specific pathogens remains to be fully characterized in published literature.

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. For example, hydroxypyridone carboxylic acid derivatives were shown to inhibit HIV reverse transcriptase (RT) and associated RNase H activity effectively. These compounds demonstrated low micromolar IC_50 values, indicating strong antiviral activity. Although direct studies on 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid are lacking, its structural analogs may offer insights into its potential as an antiviral agent .

Synthesis and Evaluation

A notable study synthesized various isoxazole derivatives and evaluated their biological activities. Among these, compounds with similar structural frameworks exhibited diverse biological effects including anti-inflammatory and analgesic properties. The structure-activity relationship (SAR) analysis suggested that substituents on the isoxazole ring significantly impacted biological activity profiles.

CompoundActivityIC50 (µM)
Compound AAChE Inhibition5.2
Compound BhCA I Inhibition1.5
Compound CAntiviral Activity10

This table illustrates the range of activities observed in related compounds, highlighting the potential for 3-Benzyl-6-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid to exhibit similar or enhanced activities depending on its substituents.

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